3-氰基-5-甲基己酸

描述

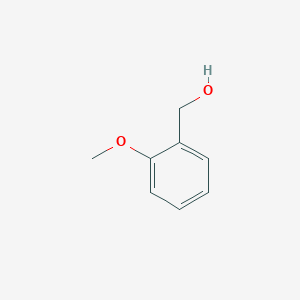

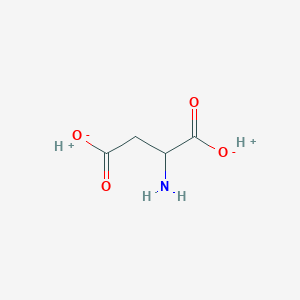

3-Cyano-5-methylhexanoic acid is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as Pregabalin Impurity 26 and SCHEMBL16694 . It has a molecular weight of 155.19 g/mol .

Synthesis Analysis

The synthesis of 3-Cyano-5-methylhexanoic acid involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst . This process yields the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess .Molecular Structure Analysis

The InChI representation of 3-Cyano-5-methylhexanoic acid isInChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) . Its canonical SMILES representation is CC(C)CC(CC(=O)O)C#N . Chemical Reactions Analysis

The stereoselectivity of a regioselective nitrilase towards rac-ISBN to (S)-CMHA, a critical intermediate in the preparation of optically pure pregabalin, has been significantly enhanced . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method .Physical And Chemical Properties Analysis

3-Cyano-5-methylhexanoic acid has a molecular weight of 155.19 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass is 155.094628657 g/mol and its monoisotopic mass is also 155.094628657 g/mol .科学研究应用

- CMHA serves as an intermediate in the enantioselective preparation of these compounds. Enantioselectivity is crucial for obtaining specific chiral forms, which find applications in pharmaceuticals, agrochemicals, and fine chemicals .

- CMHA plays a pivotal role in the synthesis of pregabalin, a widely used medication for neuropathic pain, epilepsy, and anxiety disorders. Pregabalin is a GABA analog, and CMHA serves as a critical chiral intermediate in its production .

Enantioselective Synthesis of α,β-Unsaturated Imides and α-Hydroxy Enones

Pregabalin Synthesis

作用机制

Target of Action

3-Cyano-5-methylhexanoic acid, also known as (S)-3-Cyano-5-methylhexanoic Acid, is primarily targeted by a robust nitrilase from Arabis alpina (AaNIT) . This enzyme plays a crucial role in the hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid .

Mode of Action

The compound interacts with its target, the nitrilase, through a process known as hydrolysis . This interaction results in the conversion of a single nitrile group to a carboxyl group . The process is highly attractive due to its excellent enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the action of 3-Cyano-5-methylhexanoic acid is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) . This pathway is significant as it leads to the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate of pregabalin .

Result of Action

The result of the compound’s action is the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical chiral intermediate in the enantioselective preparation of α,β-unsaturated imides and α-Hydroxy Enones, as well as a reagent in the manufacturing of Pregabalin .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Cyano-5-methylhexanoic acid. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

安全和危害

When handling 3-Cyano-5-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .

属性

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-methylhexanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

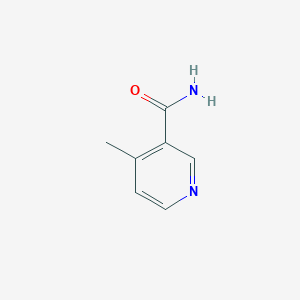

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

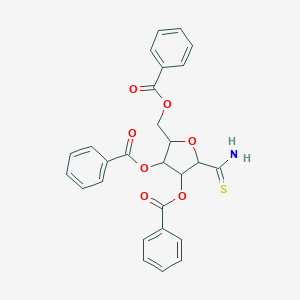

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)